Lithiumacetat

Übersicht

Beschreibung

Lithium acetate is a salt commonly used in various applications, including as a catalyst in organic synthesis. It exists in both anhydrous and hydrated forms, with the latter being more thoroughly characterized. The anhydrous form can exist as different polymorphs, and the dihydrate form is known to have a one-dimensional structure . Lithium acetate dihydrate crystallizes in the Cmmm space group at room temperature, transitioning to a Pman space group at low temperatures .

Synthesis Analysis

Lithium acetate can be synthesized in the gas phase through electrospray ionization and collision-induced ionization, forming the lithium acetate enolate anion. This anion is a key intermediate in various chemical reactions . Additionally, lithium acetate can catalyze reactions such as the aldol reaction between aldehydes and trimethylsilyl enolates in a dimethylformamide-water solvent, leading to the formation of aldols . It also catalyzes Mannich-type reactions under mild conditions, even in the presence of water .

Molecular Structure Analysis

The molecular structure of lithium acetate has been studied using neutron powder diffraction, revealing dynamic disorder in the methyl groups at room temperature and a more ordered structure at low temperatures . In lithium 2-pyridyl-N-oxide acetate, lithium bonding has been investigated using Car-Parrinello molecular dynamics and path integral molecular dynamics, showing that the lithium atom is equidistant between heavy atoms in the molecule .

Chemical Reactions Analysis

Lithium acetate is involved in various chemical reactions, acting as a catalyst. It has been shown to facilitate the aldol reaction, leading to high yields of aldols , and to catalyze Mannich-type reactions, producing β-amino carbonyl compounds . The lithium acetate enolate anion is reactive and has been studied for its structure and energetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium acetate have been explored through different techniques. Single crystal X-ray diffraction, powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy have been used to study the structure and stability of its polymorphs and hydrates . Lithium nuclear magnetic resonance has been employed to determine the quadrupole coupling parameters and the orientation of the electric field gradient tensor in lithium acetate dihydrate, indicating a tetrahedral configuration around the lithium ion .

Wissenschaftliche Forschungsanwendungen

Synthese von kristallinen Ceria-Nanopartikeln

Lithiumacetat spielt eine entscheidende Rolle bei der Synthese von kristallinen Ceria-Nanopartikeln. Es beschleunigt das Wachstum dieser Nanopartikel in der ozonvermittelten Synthese . Durch Erhöhung des Molverhältnisses von Acetat zu Cer(III)-nitrat in den Reaktionen wurde beobachtet, dass die Reaktionsausbeuten an Ceria-Nanopartikeln signifikant anstiegen .

Puffer für die Gelelektrophorese

This compound wird als Puffer für die Gelelektrophorese von DNA und RNA verwendet . Es hat eine geringere elektrische Leitfähigkeit, was im Vergleich zu Gelen aus TAE-Puffer höhere Geschwindigkeiten während des Gel-Laufs ermöglicht .

DNA-Isolierung

In Downstream-Anwendungen wie der DNA-Isolierung funktionieren this compound-Gele gut . Das macht this compound zu einem wertvollen Werkzeug in der molekularbiologischen Forschung.

Southern Blot-Analyse

This compound-Gele sind auch kompatibel mit der Southern Blot-Analyse, einer Methode, die in der Molekularbiologie zum Nachweis einer bestimmten DNA-Sequenz in DNA-Proben verwendet wird .

Plasma-gegenüberliegende Materialien in Tokamak-Geräten

Lithium, als ein Material mit niedrigem Z, wird in Tokamak-Geräten häufig für die Partikelrückführung und die Verunreinigungskontrolle getestet und eingesetzt, um die Plasma-Leistung zu verbessern . This compound könnte möglicherweise bei der Herstellung oder Anwendung dieser lithium-basierten Plasma-gegenüberliegenden Materialien verwendet werden

Wirkmechanismus

Target of Action

Lithium acetate, often abbreviated as LiOAc, is a salt of lithium and acetic acid . It primarily targets DNA, RNA, and proteins in the cell . It is also known to interact with glutamate receptors and Glycogen Synthase Kinase 3-beta (GSK3B) .

Mode of Action

Lithium acetate interacts with its targets through a chaotropic effect , which involves denaturing DNA, RNA, and proteins . It also modulates neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Furthermore, lithium acetate decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium acetate affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . This system is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways: Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .

Result of Action

The result of lithium acetate’s action is primarily observed in its use as a buffer for gel electrophoresis of DNA and RNA . It allows gels to run at higher speeds with lower electrical conductivity compared to gels made from TAE buffer . Additionally, lithium acetate is used to permeabilize the cell wall of yeast for use in DNA transformation .

Action Environment

The action of lithium acetate can be influenced by environmental factors such as the presence of other ions in the solution. For example, the presence of sodium or magnesium ions can affect the intracellular concentration of lithium and modulate its biochemical phenotype

Zukünftige Richtungen

Lithium acetate has potential applications in the field of energy storage. It is used in the preparation of plasticized polymer electrolytes for lithium-ion batteries . Research is being conducted to improve the physicochemical and electrochemical properties of solid polymer electrolytes for high-performance Li-based batteries .

Eigenschaften

IUPAC Name |

lithium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXADJRWDQXREU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883436 | |

| Record name | Acetic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Becomes dihydrate at 56.5 deg C; [Merck Index] White powder; Soluble in water; [MSDSonline] | |

| Record name | Lithium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

546-89-4 | |

| Record name | Lithium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4278O5FLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

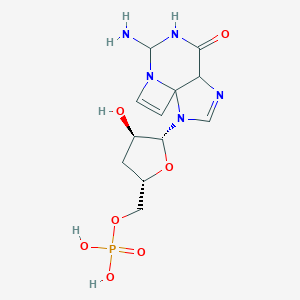

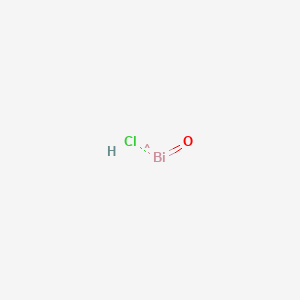

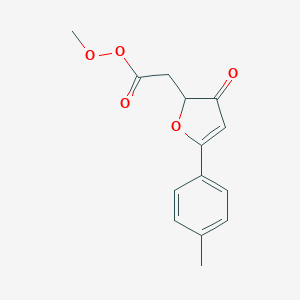

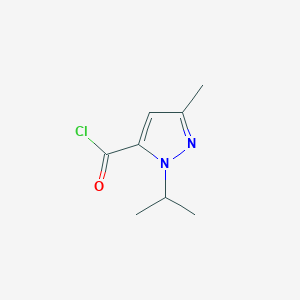

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)